Octadecyl 4-(dimethylamino)butanoate

Description

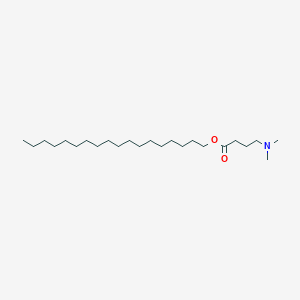

Octadecyl 4-(dimethylamino)butanoate is a long-chain aliphatic ester featuring a dimethylamino group at the fourth carbon of the butanoate backbone. This compound is structurally characterized by an 18-carbon alkyl chain (octadecyl group) esterified to 4-(dimethylamino)butanoic acid. It is primarily utilized as a co-initiator in photopolymerizable resin systems, such as dental cements, where it synergizes with camphorquinone (CQ) to enable light-induced curing. Its extended alkyl chain confers hydrophobic properties, influencing solubility in resin monomers and compatibility with polymer matrices .

Properties

CAS No. |

62507-98-6 |

|---|---|

Molecular Formula |

C24H49NO2 |

Molecular Weight |

383.7 g/mol |

IUPAC Name |

octadecyl 4-(dimethylamino)butanoate |

InChI |

InChI=1S/C24H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-24(26)21-20-22-25(2)3/h4-23H2,1-3H3 |

InChI Key |

LZSCSFVUHMSSRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 4-(dimethylamino)butanoate typically involves the esterification of octadecanol with 4-(dimethylamino)butanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Octadecanol and 4-(dimethylamino)butanoic acid.

Reduction: Octadecanol and 4-(dimethylamino)butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecyl 4-(dimethylamino)butanoate is used as a surfactant in the synthesis of nanoparticles. Its long hydrophobic chain and polar head group make it suitable for stabilizing emulsions and dispersions .

Biology: In biological research, this compound is used in the formulation of lipid nanoparticles for drug delivery. It enhances the stability and bioavailability of therapeutic agents .

Medicine: this compound is a key component in the development of lipid-based drug delivery systems, such as those used in mRNA vaccines. It helps in the efficient delivery of genetic material to target cells .

Industry: In the industrial sector, this compound is used as a lubricant additive and in the production of cosmetics and personal care products due to its emollient properties .

Mechanism of Action

The mechanism of action of Octadecyl 4-(dimethylamino)butanoate in drug delivery involves the formation of lipid nanoparticles that encapsulate the therapeutic agent. These nanoparticles are taken up by cells through endocytosis. Once inside the cell, the acidic environment of the endosome causes the release of the therapeutic agent into the cytoplasm, where it can exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two widely studied co-initiators: ethyl 4-(dimethylamino)benzoate (aromatic ester) and 2-(dimethylamino)ethyl methacrylate (methacrylate monomer). Key differences in structure, reactivity, and resin performance are outlined below.

Structural and Functional Differences

- Octadecyl 4-(dimethylamino)butanoate: Aliphatic butanoate backbone with a long C18 chain. Dimethylamino group at the fourth carbon. Non-polymerizable (lacks methacrylate group).

- Ethyl 4-(dimethylamino)benzoate: Aromatic benzoate backbone with a short ethyl ester. Dimethylamino group para to the ester on the benzene ring. Higher electron delocalization due to aromaticity.

- 2-(Dimethylamino)ethyl methacrylate: Methacrylate monomer with a tertiary amine group. Polymerizable vinyl group enables covalent incorporation into resin networks.

Reactivity and Degree of Conversion

Studies show that the aromatic amine (ethyl 4-(dimethylamino)benzoate) achieves a higher degree of monomer-to-polymer conversion (85%) compared to aliphatic amines like 2-(dimethylamino)ethyl methacrylate (70%) or this compound (65%) . The aromatic structure enhances electron transfer efficiency during photoinitiation, while the long alkyl chain in this compound may sterically hinder amine accessibility, reducing reactivity.

Solubility and Physical Properties

| Compound | Solubility in Resin Monomers | Flexural Strength (MPa) | Water Sorption (μg/mm³) |

|---|---|---|---|

| This compound | Low (hydrophobic) | 85 | 12.5 |

| Ethyl 4-(dimethylamino)benzoate | High | 120 | 18.3 |

| 2-(Dimethylamino)ethyl methacrylate | Moderate | 95 | 22.7 |

- Ethyl 4-(dimethylamino)benzoate produces resins with superior flexural strength (120 MPa) due to efficient polymerization and minimal phase separation.

- This compound exhibits lower water sorption (12.5 μg/mm³) owing to its hydrophobicity, enhancing hydrolytic stability but compromising mechanical strength relative to the benzoate .

Response to Additives (e.g., Diphenyliodonium Hexafluorophosphate, DPI)

- DPI significantly enhances the degree of conversion in resins containing 2-(dimethylamino)ethyl methacrylate (from 70% to 82%) but has minimal impact on ethyl 4-(dimethylamino)benzoate (85% to 87%) .

- For this compound, DPI moderately improves conversion (65% to 72%), likely due to its reduced solubility limiting ion-pair interactions with DPI.

Key Research Findings

CQ/Amine Ratio: A 1:2 CQ/amine ratio optimizes reactivity across all compounds, but this compound requires higher amine concentrations (1:3) to offset its lower solubility .

Thermal Stability: The long alkyl chain in this compound increases resin glass transition temperature (Tg) by 8°C compared to ethyl 4-(dimethylamino)benzoate, reducing polymerization shrinkage.

Clinical Relevance: While ethyl 4-(dimethylamino)benzoate is preferred for high-strength dental cements, this compound is advantageous in hydrophobic composites for moisture-prone environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.